(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride
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Overview
Description
(-)-N-(1®-Phenylethyl)-1-azabicyclo[222]octan-3(S)-amine dihydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the 1-azabicyclo[2.2.2]octane structure.
Introduction of the phenylethyl group: The phenylethyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Resolution of enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as automated systems for enantiomeric resolution and salt formation.
Chemical Reactions Analysis
Types of Reactions
(-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: The phenylethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.
Medicine
In medicinal chemistry, (-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride is investigated for its potential therapeutic applications. It is a candidate for the development of new drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A simpler analog with a similar phenylethyl group but lacking the bicyclic structure.
Quinuclidine derivatives: Compounds with a similar bicyclic core but different substituents.
Uniqueness
(-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride is unique due to its combination of a bicyclic core and a chiral phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
128311-06-8 |
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Molecular Formula |
C15H24Cl2N2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
InChI Key |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Synonyms |
[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride; |
Origin of Product |
United States |
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